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molecular formula C10H10O2 B184246 2,3-dihydro-1H-indene-2-carboxylic acid CAS No. 25177-85-9

2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No. B184246
M. Wt: 162.18 g/mol
InChI Key: XUDCMQBOWOLYCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05428158

Procedure details

Dissolve 2,2-dicarboethoxy-indan (5.67 g, 21.7 mmol) in ethanol (150 mL). Add 1N lithium hydroxide (50 mL) and stir overnight at room temperature. Reflux for 1 hour and concentrate the solution in vacuo. Partition between ethyl acetate and 6N hydrochloric acid. Separate the organic phase and wash with brine. Dry (MgSO4) and evaporate the solvent in vacuo to give an off-white solid. Distill (120°-160° C. @0.2-0.5 mmHg) to give 2-carboxy-indan (2.5 g, 71%).
Quantity
5.67 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
[C:1]([C:6]1(C(OCC)=O)[CH2:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH2:7]1)([O:3]CC)=[O:2].[OH-].[Li+]>C(O)C>[C:1]([CH:6]1[CH2:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH2:7]1)([OH:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
5.67 g
Type
reactant
Smiles
C(=O)(OCC)C1(CC2=CC=CC=C2C1)C(=O)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Li+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Reflux for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the solution in vacuo
CUSTOM
Type
CUSTOM
Details
Partition between ethyl acetate and 6N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
Separate the organic phase
WASH
Type
WASH
Details
wash with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporate the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
to give an off-white solid
DISTILLATION
Type
DISTILLATION
Details
Distill (120°-160° C. @0.2-0.5 mmHg)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)(O)C1CC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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